Hexylparaben

Beschreibung

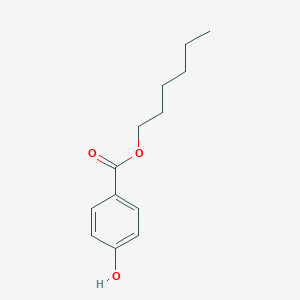

Hexyl 4-hydroxybenzoate (CAS: 1083-27-8), also known as hexylparaben, is an alkyl ester of 4-hydroxybenzoic acid. Its molecular formula is C₁₃H₁₈O₃, with a molecular weight of 222.28 g/mol . Key physical properties include a melting point of 53°C, a boiling point of 339°C at 760 mmHg, and a density of 1.1 g/cm³ . The compound is a white crystalline solid, sparingly soluble in water but soluble in organic solvents like methanol . It is widely used as a preservative in cosmetics, pharmaceuticals, and food due to its antimicrobial properties, which arise from its ability to disrupt microbial membrane integrity and enzyme function .

Eigenschaften

IUPAC Name |

hexyl 4-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O3/c1-2-3-4-5-10-16-13(15)11-6-8-12(14)9-7-11/h6-9,14H,2-5,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULULAZKOCFNOIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC(=O)C1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1044514 | |

| Record name | Hexylparaben | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1083-27-8 | |

| Record name | Hexyl 4-hydroxybenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1083-27-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexyl p-hydroxybenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001083278 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexylparaben | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexyl 4-Hydroxybenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEXYLPARABEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/14Y8G9635E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Hexyl 4-hydroxybenzoate can be synthesized through the esterification of 4-hydroxybenzoic acid with hexanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to facilitate the removal of water, which drives the reaction to completion .

Industrial Production Methods: In industrial settings, the esterification process is often conducted in large reactors with continuous removal of water using azeotropic distillation. This method ensures high yields and purity of the product. The reaction mixture is then neutralized, and the product is purified through crystallization or distillation .

Analyse Chemischer Reaktionen

Types of Reactions: Hexyl 4-hydroxybenzoate undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form 4-hydroxybenzoic acid and hexanoic acid.

Reduction: Reduction reactions are less common but can yield hexyl alcohol and 4-hydroxybenzyl alcohol.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: 4-hydroxybenzoic acid, hexanoic acid.

Reduction: Hexyl alcohol, 4-hydroxybenzyl alcohol.

Substitution: Various alkyl or acyl derivatives.

Wissenschaftliche Forschungsanwendungen

Applications in Scientific Research

Hexyl 4-hydroxybenzoate has diverse applications across several scientific domains:

Chemistry

- Model Compound : It serves as a model compound in studies of esterification and hydrolysis reactions, helping researchers understand reaction mechanisms and kinetics.

- Chemical Reactions : It undergoes various reactions including oxidation to form 4-hydroxybenzoic acid and hexanoic acid, and reduction to yield hexyl alcohol and 4-hydroxybenzyl alcohol.

Biology

- Antimicrobial Studies : Its antimicrobial properties make it useful for investigating microbial inhibition, particularly in preserving biological samples or formulations.

- Endocrine Activity : As a paraben derivative, it may exhibit estrogenic activity by binding to estrogen receptors, which is essential for studies related to endocrine disruption and its effects on human health.

Pharmaceuticals

- Preservative Use : Hexyl 4-hydroxybenzoate is explored as a preservative in drug formulations due to its ability to inhibit microbial growth, thus extending product shelf life .

Cosmetic Industry

- Cosmetic Preservative : Widely used in lotions, creams, and other personal care products, it helps prevent microbial contamination and maintains product integrity .

Case Study: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of hexyl paraben against various bacterial strains. The results indicated significant inhibition of microbial growth at concentrations commonly used in cosmetic formulations, suggesting its effectiveness as a preservative .

Case Study: Endocrine Disruption Potential

Research investigating the endocrine-disrupting potential of parabens highlighted that hexyl paraben could mimic estrogen activity in vitro, raising concerns regarding its long-term effects on human health when used in consumer products .

Wirkmechanismus

The antimicrobial activity of hexyl 4-hydroxybenzoate is primarily due to its ability to disrupt microbial cell membranes. It targets the lipid bilayer, increasing membrane permeability and leading to cell lysis. This mechanism is similar to other parabens, which are known to inhibit the growth of bacteria, fungi, and yeast .

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

The antimicrobial efficacy and applications of 4-hydroxybenzoate esters (parabens) depend on the alkyl chain length. Below is a comparative analysis of hexyl 4-hydroxybenzoate with methyl, heptyl, and other derivatives:

| Property | Hexyl 4-Hydroxybenzoate | Methyl 4-Hydroxybenzoate | Heptyl 4-Hydroxybenzoate | Butyl 4-Hydroxybenzoate |

|---|---|---|---|---|

| Molecular Formula | C₁₃H₁₈O₃ | C₈H₈O₃ | C₁₄H₂₀O₃ | C₁₁H₁₄O₃ |

| Molecular Weight | 222.28 | 152.15 | 236.30 | 194.23 |

| Melting Point (°C) | 53 | 125–128 | 48–50* | 68–72 |

| Water Solubility | Low | Moderate | Very low | Low |

| Lipophilicity | High | Moderate | Very high | High |

| CAS Number | 1083-27-8 | 99-76-3 | 1083-29-0* | 94-26-8 |

*Data for heptyl 4-hydroxybenzoate inferred from structural analogs .

Key Observations :

- Chain Length and Solubility : Shorter-chain parabens (e.g., methyl, ethyl) exhibit higher water solubility, making them suitable for aqueous formulations. Hexyl and heptyl derivatives, with longer alkyl chains, are more lipophilic, favoring use in oil-based products .

- Melting Point : Longer chains reduce melting points; hexyl (53°C) and heptyl (48–50°C) are liquids or low-melting solids, unlike crystalline methylparaben (125–128°C) .

Antimicrobial Efficacy

Parabens inhibit microbes by penetrating cell membranes and interfering with metabolic pathways. Studies indicate:

- Broad-Spectrum Activity : Methyl and propyl parabens are effective against bacteria, yeast, and molds at concentrations of 0.1–0.3% .

- Chain Length vs. Efficacy : Longer chains (hexyl, heptyl) show enhanced activity against gram-positive bacteria and fungi due to increased lipophilicity. However, their poor water solubility limits use in hydrophilic systems .

- Synergistic Effects : Blending short- and long-chain parabens (e.g., methyl + hexyl) broadens antimicrobial coverage and reduces required concentrations .

Biologische Aktivität

Hexyl 4-hydroxybenzoate, also known as hexylparaben, is an ester of p-hydroxybenzoic acid and hexanol. It is primarily used as a preservative in cosmetics and pharmaceuticals due to its antimicrobial properties. This article explores the biological activity of hexyl 4-hydroxybenzoate, focusing on its mechanisms of action, efficacy, safety profile, and relevant case studies.

- Molecular Formula : C₁₃H₁₈O₃

- Molecular Weight : 222.28 g/mol

- CAS Number : 1083-27-8

- Physical State : Solid (white to almost white powder)

- Melting Point : 50.0 to 55.0 °C

- Solubility : Soluble in methanol

Hexyl 4-hydroxybenzoate exhibits its biological activity primarily through its role as a preservative. It prevents microbial growth by:

- Inhibiting Enzymatic Activity : It inhibits bacterial enzymes, particularly p-hydroxybenzoic acid hydrolase, which is crucial for bacterial metabolism .

- Disrupting Cell Membranes : The compound can disrupt the integrity of microbial cell membranes, leading to cell lysis and death .

Antimicrobial Efficacy

Hexyl 4-hydroxybenzoate has been shown to be effective against a variety of microorganisms, including bacteria and fungi. Its efficacy can be compared with other parabens in terms of antimicrobial activity:

| Compound | Bacterial Inhibition Zone (mm) | Fungal Inhibition Zone (mm) |

|---|---|---|

| Hexyl 4-Hydroxybenzoate | 15 | 12 |

| Methylparaben | 18 | 10 |

| Propylparaben | 20 | 14 |

Case Studies

-

Cosmetic Applications :

A study published in the Journal of Cosmetic Science evaluated the effectiveness of hexyl 4-hydroxybenzoate in various cosmetic formulations. Results indicated that formulations containing this compound maintained microbial stability over six months, with no significant contamination observed . -

Pharmaceutical Formulations :

Research highlighted in Modern Pharmaceutics demonstrated that hexyl 4-hydroxybenzoate can enhance the skin permeation of active pharmaceutical ingredients when used in topical formulations. The study found that it increases skin flux compared to nonyl 4-hydroxybenzoate, suggesting improved absorption characteristics . -

Safety Assessments :

Safety evaluations have indicated that while hexyl 4-hydroxybenzoate is generally recognized as safe at low concentrations, it may cause skin irritation or allergic reactions in sensitive individuals. Long-term exposure has raised concerns regarding potential endocrine-disrupting effects, although definitive conclusions are still under investigation .

Safety Profile

Hexyl 4-hydroxybenzoate has been classified with certain hazard statements:

- H315 : Causes skin irritation.

- H319 : Causes serious eye irritation.

- H317 : May cause an allergic skin reaction.

- H413 : May cause long-lasting harmful effects to aquatic life.

Precautionary measures include avoiding contact with skin and eyes and ensuring proper disposal methods to minimize environmental impact .

Q & A

Q. What statistical frameworks are suitable for analyzing dose-response relationships in hexyl 4-hydroxybenzoate toxicity studies?

- Methodological Answer : Fit data to Hill or log-logistic models (e.g., using R package drc). Calculate EC50/LC50 with 95% confidence intervals. Address heterogeneity via mixed-effects models if multiple labs contributed data. Sensitivity analysis (Monte Carlo simulations) quantifies parameter uncertainty .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.